molecular formula C22H27FN2O4 B2505308 1-(4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone CAS No. 667891-22-7

1-(4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone

Cat. No. B2505308
M. Wt: 402.466
InChI Key: MCKGCKSVZDJKCJ-UHFFFAOYSA-N
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Description

The compound of interest, 1-(4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone, is related to a class of compounds that have been investigated for their potential therapeutic effects. These compounds are structurally related to piperazines and have been studied for their affinity to the dopamine transporter (DAT), which is a target for cocaine-abuse therapeutic agents . The presence of fluorophenyl and hydroxypropoxy groups in the compound suggests that it may have specific interactions with biological targets such as DAT.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a series of compounds related to 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine were designed and synthesized. These compounds were evaluated for their ability to bind to DAT and inhibit dopamine uptake . Another study focused on the electrochemical synthesis of arylthiobenzazoles, which involved the oxidation of a related compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, in the presence of nucleophiles . Additionally, chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines were synthesized, and their binding affinity for DAT was investigated, with the S configuration analogues showing more selectivity for DAT over the serotonin transporter (SERT) .

Molecular Structure Analysis

The molecular structure of compounds in this class plays a crucial role in their biological activity. The presence of substituents such as hydroxy and methoxy groups can significantly affect the potency and selectivity of these compounds for DAT . The stereochemistry of the hydroxyl group, as seen in the chiral piperazines, also influences the binding affinity to DAT, with the S configuration being more selective . The biphenyl moiety linked with aryl piperazine has been associated with antipsychotic activity, and the design of these compounds has been supported by computational studies, including docking studies with the human dopamine D2 receptor .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include electrochemical oxidation, which can lead to the formation of p-quinone imine intermediates that participate in Michael addition reactions with nucleophiles . The introduction of oxygen-containing functionalities to the propyl side chain can result in ketones and benzylic alcohols, which have varying affinities for DAT .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are important for their pharmacological evaluation. High-performance liquid chromatography (HPLC) methods have been developed for the analysis of new antiallergenic agents related to this class of compounds, which include 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl] propoxy]-3-methoxyphenyl]ethanone and its active acidic metabolite in plasma . These methods are crucial for quantitating the compounds in bioavailability studies and understanding their pharmacokinetics.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Techniques : The study by Mermer et al. (2018) explores the synthesis of 1,2,4-Triazole derivatives, incorporating piperazine nuclei through conventional, microwave, and ultrasound-mediated techniques. These derivatives exhibit antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. The research highlights the use of green chemistry techniques in the synthesis process, indicating a potential application in developing antifungal analogs (Mermer et al., 2018).

  • Pharmacological Evaluation : Bhosale et al. (2014) discuss the design and synthesis of biphenyl moiety linked with aryl piperazine, evaluating their antipsychotic activity through pharmacological and computational studies. The study signifies the potential of these compounds in antipsychotic drug development (Bhosale et al., 2014).

  • Electrochemical Synthesis : Nematollahi and Amani (2011) developed a facile and environmentally friendly electrochemical method for synthesizing new phenylpiperazine derivatives. This method showcases an innovative approach to synthesizing structurally related compounds in aqueous solutions with high atom economy (Nematollahi & Amani, 2011).

Computational and Vibrational Studies

  • Biochemical Properties and Vibrational Assignments : Onawole et al. (2017) conducted a computational assessment of a synthesized arylpiperazine-based drug, focusing on its biochemical properties and vibrational assignments. The study provides insights into the drug's potential molecular docking mechanism with the human GABA receptor, indicating its pharmacological applications (Onawole et al., 2017).

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Given the wide range of activities exhibited by piperazine derivatives, this compound could have interesting potential applications .

properties

IUPAC Name

1-[4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O4/c1-16(26)17-3-8-21(22(13-17)28-2)29-15-20(27)14-24-9-11-25(12-10-24)19-6-4-18(23)5-7-19/h3-8,13,20,27H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKGCKSVZDJKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone

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